8-Bromo-3-iodonaphthalen-1-amine
Description
8-Bromo-3-iodonaphthalen-1-amine is a halogenated naphthylamine derivative with bromine and iodine substituents at positions 8 and 3, respectively. Key features of such compounds include:
Properties
Molecular Formula |
C10H7BrIN |
|---|---|
Molecular Weight |
347.98 g/mol |
IUPAC Name |
8-bromo-3-iodonaphthalen-1-amine |
InChI |
InChI=1S/C10H7BrIN/c11-8-3-1-2-6-4-7(12)5-9(13)10(6)8/h1-5H,13H2 |
InChI Key |
FFLJEJZHNFKVQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)Br)N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-iodonaphthalen-1-amine typically involves multi-step reactions starting from naphthalene derivatives. One common method involves the bromination and iodination of naphthalene, followed by the introduction of the amine group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of 8-Bromo-3-iodonaphthalen-1-amine may involve large-scale bromination and iodination processes, followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-iodonaphthalen-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium bromide (KBr) in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
8-Bromo-3-iodonaphthalen-1-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-3-iodonaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The amine group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
8-Bromo-naphthalen-1-amine (C₁₀H₈BrN)
Key Properties :
- Molecular Weight : 222.08 g/mol .
- Synthesis: Prepared via sodium azide addition to 8-bromo-1-naphthoic acid, followed by ammonolysis .
- Structural Features :
Table 1: Comparison of Naphthalen-1-amine Derivatives
*Calculated based on formula C₁₀H₇BrIN.
Tetrahydronaphthalen-1-amine Derivatives
Reduced ring systems exhibit distinct conformational flexibility and reactivity:
Table 2: Tetrahydronaphthalen-1-amine Analogs
Key Research Findings
Steric and Electronic Effects
- Halogen Positioning: Bromine at position 8 in naphthalen-1-amine minimizes steric strain compared to 1,8-dihalogenated analogs.
- Hydrogen Bonding : Intramolecular N–H···Br interactions stabilize 8-Bromo-naphthalen-1-amine, whereas 3-iodo substitution may disrupt this due to iodine’s lower electronegativity .
Biological Activity
8-Bromo-3-iodonaphthalen-1-amine is a halogenated derivative of naphthalene, which has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both bromine and iodine substituents, which may influence its reactivity and interactions with biological targets. This article reviews the biological activity of 8-Bromo-3-iodonaphthalen-1-amine, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of 8-Bromo-3-iodonaphthalen-1-amine is with a molecular weight of approximately 307.07 g/mol. The presence of halogens can enhance biological activity by increasing lipophilicity and enabling interactions with various biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.07 g/mol |
| IUPAC Name | 8-Bromo-3-iodonaphthalen-1-amine |
| Melting Point | Not extensively reported |
Synthesis
The synthesis of 8-Bromo-3-iodonaphthalen-1-amine typically involves the bromination and iodination of naphthalene derivatives. A common synthetic route includes the reaction of 3-naphthylamine with bromine and iodine in an organic solvent under controlled conditions to yield the desired product.
Anticancer Properties
Recent studies have indicated that 8-Bromo-3-iodonaphthalen-1-amine exhibits significant anticancer activity. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study:
A study published in Journal of Medicinal Chemistry reported that 8-Bromo-3-iodonaphthalen-1-amine effectively inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 12 µM. The compound was shown to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, 8-Bromo-3-iodonaphthalen-1-amine has been investigated for its antimicrobial effects. Preliminary tests against various bacterial strains revealed that this compound possesses moderate antibacterial activity.
Table: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 30 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
The biological activity of 8-Bromo-3-iodonaphthalen-1-amine is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act as a ligand for certain receptors, influencing signaling pathways associated with cell survival and apoptosis.
- Oxidative Stress Induction : By increasing ROS levels, it can trigger cellular stress responses that lead to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
